An In-depth Technical Guide on the Core Properties of 2-Hydroxymethylene Ethisterone
An In-depth Technical Guide on the Core Properties of 2-Hydroxymethylene Ethisterone
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Physicochemical Data
2-Hydroxymethylene ethisterone, a significant metabolite of the synthetic steroid Danazol, is a key compound of interest in steroid chemistry and pharmacology.[1][2][3][4] Its chemical structure is derived from ethisterone with the addition of a hydroxymethylene group at the C2 position. This modification significantly influences its biological activity profile compared to its parent compounds.
Below is a summary of its fundamental physicochemical properties:
| Property | Value | Source |
| Chemical Formula | C22H28O3 | PubChem |
| Molecular Weight | 340.46 g/mol | PubChem, Santa Cruz Biotechnology |
| CAS Number | 2787-02-2 | PubChem, Santa Cruz Biotechnology |
| IUPAC Name | (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one | Pharmaffiliates |
| Synonyms | 17-Ethynyl-2-(hydroxymethylene)-testosterone | Pharmaffiliates |
| Appearance | Pale Yellow Solid | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Biosynth |
Synthesis and Metabolism
2-Hydroxymethylene ethisterone is primarily formed in the body through the hepatic metabolism of Danazol.[1][5] The synthesis of ethisterone, a precursor, can be achieved from 4-androstenedione (4AD) through a two-step reaction involving etherification and ethynylation followed by hydrolysis and refinement.[6] A detailed protocol for the synthesis of Danazol and its intermediates from androstenedione has also been described, involving steps such as 3-position enol etherification, 17-position carbonyl ethynylation, 3-position hydrolysis, 2-position hydroxymethylation, and oximation.[7]
The metabolic conversion of Danazol to its metabolites is a key aspect of its pharmacological profile. The metabolic pathway can be visualized as follows:
Caption: Metabolic pathway of Danazol.
Biological Activity and Mechanism of Action
While Danazol exhibits a complex pharmacological profile including androgenic, progestogenic, and antiestrogenic activities, its metabolite, 2-hydroxymethylene ethisterone, displays a distinct and attenuated biological activity.[4][8]
3.1. Endocrine Activity
A pivotal study on the biological activity of Danazol metabolites revealed that 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one, the major metabolite, and other isolated metabolites did not possess pituitary inhibiting activity comparable to the parent drug, Danazol.[1][2]
Furthermore, in an in vitro study investigating the effects on human endometrial cells, 2-hydroxymethyl ethisterone, along with ethisterone and gestrinone, did not cause significant suppression of cell growth. This is in stark contrast to Danazol and testosterone, which both demonstrated a significant inhibitory effect.[4] This suggests that the 2-hydroxymethylene modification may reduce the direct antiproliferative effects on endometrial tissue observed with Danazol.
3.2. Receptor Binding Profile
Detailed quantitative data on the specific binding affinity of 2-Hydroxymethylene ethisterone to androgen and progesterone receptors is not extensively available in the public domain. However, information on the parent compounds provides context. Danazol itself binds to androgen, progesterone, and glucocorticoid receptors.[9] Ethisterone, another metabolite of Danazol, is known to have weak progestogenic and androgenic activity.[8] The lack of significant endometrial cell growth suppression by 2-hydroxymethyl ethisterone suggests a potentially lower affinity for or different functional activity at these steroid receptors compared to Danazol.
The following diagram illustrates the general mechanism of steroid hormone action, which is relevant for understanding the potential pathways of 2-Hydroxymethylene ethisterone.
Caption: General steroid hormone signaling pathway.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the synthesis and biological evaluation of 2-Hydroxymethylene ethisterone are limited. However, general methodologies for steroid analysis and synthesis can be adapted.
4.1. Synthesis of Ethisterone (Precursor)
A general method for the synthesis of ethisterone from 4-androstenedione (4AD) involves:
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Etherification: 4AD is reacted with triethyl orthoformate in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., absolute ethanol).[6]
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Ethynylation: The resulting enol ether is then reacted with acetylene in the presence of a strong base (e.g., potassium hydroxide) in a solvent like tetrahydrofuran.[6][7]
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Hydrolysis: The protective ether group is removed by acid hydrolysis to yield the final product.[6]
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Purification: The crude product is purified by recrystallization.
4.2. In Vitro Endometrial Cell Growth Assay
The following is a generalized protocol based on the study by Chwalisz et al. (1991), which can be adapted to study the effects of 2-Hydroxymethylene ethisterone:
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Cell Culture: Human endometrial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
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Treatment: Cells are seeded in multi-well plates and, after reaching a certain confluency, are treated with various concentrations of the test compound (2-Hydroxymethylene ethisterone), a positive control (e.g., Danazol or testosterone), and a vehicle control.
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Incubation: The cells are incubated for a defined period (e.g., 48-72 hours).
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Assessment of Cell Growth: Cell proliferation can be measured using various methods, such as:
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MTT Assay: To assess cell viability and metabolic activity.
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BrdU Incorporation Assay: To measure DNA synthesis.
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Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and statistical analysis is performed to determine significance.
The workflow for such an experiment can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation, synthesis, and biological activity of five metabolites of danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danazol - Wikipedia [en.wikipedia.org]
- 4. The inhibitory effects of danazol, danazol metabolites, gestrinone, and testosterone on the growth of human endometrial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Hydroxymethylene ethisterone | 2787-02-2 | FH24425 [biosynth.com]
- 7. CN104086619A - Preparation method of danazol - Google Patents [patents.google.com]
- 8. Ethisterone - Wikipedia [en.wikipedia.org]
- 9. Danazol binding to rat androgen, glucocorticoid, progesterone, and estrogen receptors: correlation with biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
